N-(4-fluorobenzyl)-2-naphthamide
Description
N-(4-Fluorobenzyl) amide derivatives are a class of compounds characterized by a benzylamine scaffold substituted with a fluorine atom at the para position, linked to diverse amide functionalities.
Properties
Molecular Formula |
C18H14FNO |
|---|---|
Molecular Weight |
279.3g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C18H14FNO/c19-17-9-5-13(6-10-17)12-20-18(21)16-8-7-14-3-1-2-4-15(14)11-16/h1-11H,12H2,(H,20,21) |
InChI Key |
FHWYLBUZUMSCAK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NCC3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below summarizes key structural and molecular differences among N-(4-fluorobenzyl) amide derivatives and their analogues:
Key Observations:
Halogen Substitution :
- Replacing fluorine with chlorine (e.g., 4-chlorobenzyl in ) increases molecular weight by ~35–37 g/mol and alters electronic properties. Chlorine’s larger atomic radius and lower electronegativity may enhance lipophilicity and binding to hydrophobic pockets.
- Fluorine’s electron-withdrawing effect improves metabolic stability and bioavailability in 4-fluorobenzyl derivatives .
Piperidine carboxamides () and furan carboxamides () exhibit conformational flexibility, aiding in target engagement.
Functional Groups :
- Methoxy groups (e.g., in ) improve solubility and hydrogen-bonding capacity, critical for antiviral activity .
Antiviral Activity
N-(4-Fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide ():
- Derived from fluoxetine, this compound shows enhanced pan-enterovirus inhibition by targeting host PI4K-OSBP pathways.
- The 4-methoxyphenyl group reduces cytotoxicity compared to parent compounds.
(R)-N-(4-Fluorobenzyl)-1-(1-naphthylethyl)piperidine-4-carboxamide ():
- Exhibits SARS-CoV-2 inhibitory activity, likely through interaction with viral proteases or host receptors.
- The naphthyl group enhances hydrophobic interactions, while the piperidine ring provides conformational diversity.
Imaging and Bioconjugation
- N-(4-Fluorobenzyl)-2-methyl-1,4-dioxo-tetrahydrophthalazine-6-carboxamide (): Used as a luminol derivative in PET radiochemistry for cancer imaging. The tetrahydrophthalazine backbone facilitates chelation with radiometals.
SAR Highlights
Fluorine vs. Chlorine :
- Fluorinated derivatives generally exhibit better metabolic stability and target selectivity, whereas chlorinated analogues may offer stronger hydrophobic binding .
Aromatic vs. Aliphatic Backbones :
- Aromatic systems (pyridazine, phthalazine) enhance rigidity and target affinity, while aliphatic backbones (piperidine, furan) improve solubility and pharmacokinetics .
Methoxy Substitution :
- Methoxy groups balance lipophilicity and solubility, critical for blood-brain barrier penetration in antiviral agents .
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